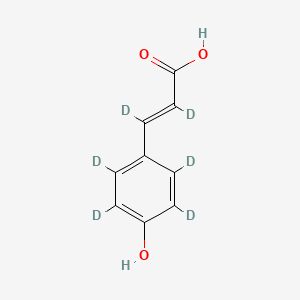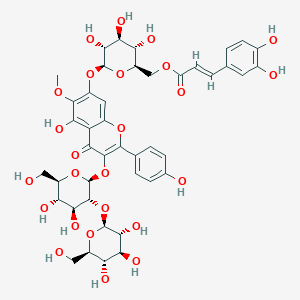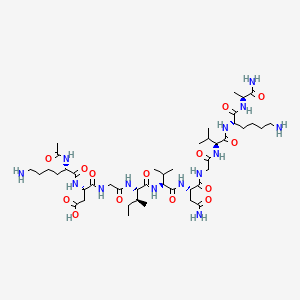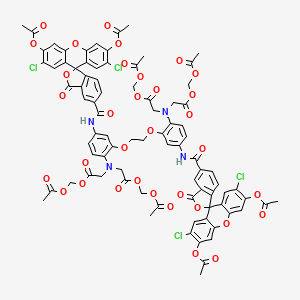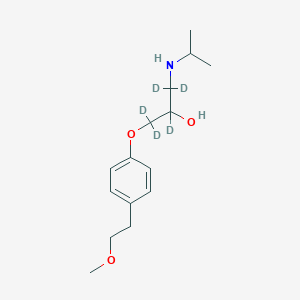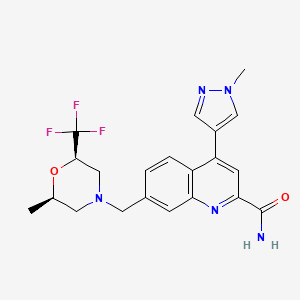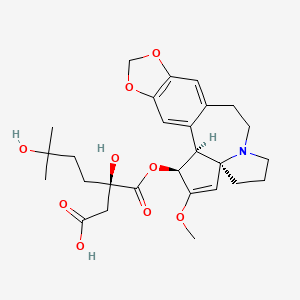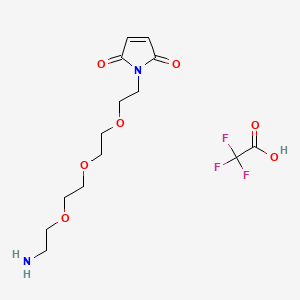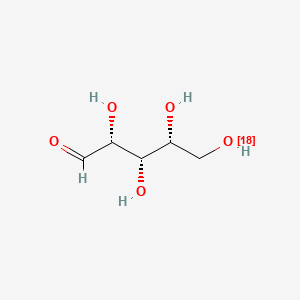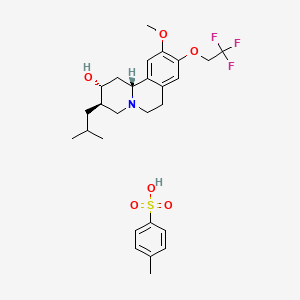
VMAT2-IN-2 (tosylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VMAT2-IN-2 (tosylate) is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for storage and subsequent release in neurons. Inhibitors of VMAT2, like VMAT2-IN-2 (tosylate), are of significant interest in the treatment of various neuropsychiatric disorders, including tardive dyskinesia and Huntington’s disease .
準備方法
The synthesis of VMAT2-IN-2 (tosylate) involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
化学反応の分析
VMAT2-IN-2 (tosylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
VMAT2-IN-2 (tosylate) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of neurotransmitter transport and the effects of VMAT2 inhibition.
Biology: It helps in understanding the role of monoamine neurotransmitters in various physiological and pathological processes.
Medicine: It is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as tardive dyskinesia and Huntington’s disease.
Industry: It is used in the development of new pharmaceuticals targeting VMAT2
作用機序
VMAT2-IN-2 (tosylate) exerts its effects by inhibiting the activity of VMAT2. This inhibition reduces the transport of monoamine neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets of VMAT2-IN-2 (tosylate) include the binding sites on VMAT2, which are involved in the transport of neurotransmitters. The pathways affected by this inhibition include the dopaminergic, serotonergic, and noradrenergic pathways .
類似化合物との比較
VMAT2-IN-2 (tosylate) can be compared with other VMAT2 inhibitors such as tetrabenazine, deutetrabenazine, and valbenazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, side effect profiles, and clinical applications. VMAT2-IN-2 (tosylate) is unique in its specific binding affinity and potency, making it a valuable tool for research and potential therapeutic use .
Similar Compounds
Tetrabenazine: Used in the treatment of chorea associated with Huntington’s disease.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Used in the treatment of tardive dyskinesia.
特性
分子式 |
C27H36F3NO6S |
|---|---|
分子量 |
559.6 g/mol |
IUPAC名 |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-9-(2,2,2-trifluoroethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H28F3NO3.C7H8O3S/c1-12(2)6-14-10-24-5-4-13-7-19(27-11-20(21,22)23)18(26-3)8-15(13)16(24)9-17(14)25;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,12,14,16-17,25H,4-6,9-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/t14-,16-,17-;/m1./s1 |
InChIキー |
BQFWDLZTLRIAEL-XJEXWWMKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCC(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)

